ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate
Description
Ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate is a synthetic psoralen derivative characterized by a furochromen core substituted with three methyl groups (positions 3, 5, and 9) and a 7-oxo moiety. The acetyl group at position 6 links the furochromen system to a piperazine ring, which is further functionalized with an ethyl carboxylate group.
Properties
Molecular Formula |
C23H26N2O6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 4-[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-5-29-23(28)25-8-6-24(7-9-25)19(26)11-18-14(3)17-10-16-13(2)12-30-20(16)15(4)21(17)31-22(18)27/h10,12H,5-9,11H2,1-4H3 |
InChI Key |
SLRBKPGIGWQZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=C(C3=C(C(=C4C(=C3)C(=CO4)C)C)OC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furochromene core, followed by the introduction of the piperazinecarboxylate moiety. Common reagents used in these reactions include acetic anhydride, piperazine, and ethyl chloroformate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with other furochromen derivatives, particularly in the core framework. Key analogs and their differences are summarized below:
Table 1: Structural and Functional Comparison of Furochromen Derivatives
*Estimated based on (C29H28NO6). †Calculated from ZINC02123811’s formula (C31H31N3O5).
Key Observations:
- Core Modifications: The target compound’s 3,5,9-trimethyl substitution contrasts with analogs bearing phenyl (I-10, I-14) or bromophenyl (EMAC10164c) groups at position 3.
- Side Chain Diversity: The acetyl-piperazinecarboxylate group distinguishes it from sulfonohydrazides (I-10–I-15) or carboxylic acids (EMAC10164c). Piperazine’s dual nitrogen atoms may increase water solubility and hydrogen-bonding capacity compared to sulfonohydrazides .
- Biological Activity: While sulfonohydrazides (e.g., I-10, I-14) exhibit fungicidal activity (yields 73–92%, melting points 234–277°C) , ZINC02123811’s piperidine-carboxamide side chain confers antiviral properties via SARS-CoV-2 Mpro binding . The target compound’s pharmacological profile remains unexplored but may leverage piperazine’s versatility in drug design.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight: The target compound (~486 Da) falls within the acceptable range for oral bioavailability, unlike bulkier sulfonohydrazides (e.g., I-10 at 681 Da) .
- Solubility: Piperazinecarboxylate’s polarity likely enhances aqueous solubility compared to sulfonohydrazides, which have higher melting points (e.g., I-10: 276–277°C) indicative of crystalline, less soluble structures .
- Metabolic Stability : The 3,5,9-trimethyl substitution may reduce oxidative metabolism compared to phenyl-bearing analogs (e.g., I-14), as methyl groups are less susceptible to cytochrome P450-mediated modifications .
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